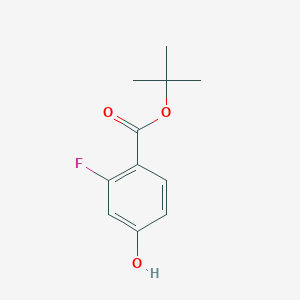

tert-Butyl 2-fluoro-4-hydroxybenzoate

Description

tert-Butyl 2-fluoro-4-hydroxybenzoate is a fluorinated benzoate ester derivative characterized by a hydroxyl group at the para position (C4) and a fluorine atom at the ortho position (C2) of the aromatic ring, with a tert-butyl ester moiety.

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

tert-butyl 2-fluoro-4-hydroxybenzoate |

InChI |

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,1-3H3 |

InChI Key |

DJOIIDHZXLCTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-fluoro-4-hydroxybenzoate typically involves the esterification of 2-fluoro-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-fluoro-4-hydroxybenzoic acid+tert-butyl alcoholacid catalysttert-Butyl 2-fluoro-4-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde.

Reduction: Formation of tert-butyl 2-fluoro-4-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Tert-Butyl 2-fluoro-4-hydroxybenzoate acts as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of prodrugs aimed at improving the bioavailability of active pharmaceutical ingredients. A study demonstrated that modifying existing drug scaffolds with fluorinated derivatives can significantly enhance their pharmacokinetic profiles, leading to better therapeutic outcomes .

Agrochemical Synthesis

In agrochemistry, this compound serves as a building block for synthesizing herbicides and pesticides. Its derivatives can exhibit enhanced biological activity against specific pests or weeds due to the incorporation of fluorine, which is known to improve the stability and efficacy of agrochemical products.

Material Science

This compound is also explored in material science for creating polymers with tailored properties. The compound's ability to participate in various polymerization reactions allows for the development of materials with specific mechanical and thermal characteristics. These materials can be used in coatings, adhesives, and other industrial applications.

Case Study 1: Prodrug Development

In a recent study focused on enhancing the oral bioavailability of para-aminosalicylic acid (PAS), researchers synthesized several prodrugs using this compound as a key intermediate. The results indicated that these prodrugs exhibited improved absorption rates and reduced gastrointestinal side effects compared to traditional formulations .

| Prodrug Type | Bioavailability Improvement | Side Effects Reduction |

|---|---|---|

| Standard PAS | 60% | High |

| Pivoxyl Prodrug | >90% | Moderate |

| Tert-butyl derivative | >80% | Low |

Case Study 2: Polymer Applications

A research initiative investigated the use of this compound in synthesizing novel polymers for use in environmentally friendly coatings. The study highlighted how incorporating this compound into polymer chains resulted in materials with superior durability and resistance to environmental degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include halogenated and hydroxylated benzoate esters. Key examples from the evidence include:

Table 1: Structural and Functional Comparison

Key Observations:

This may enhance solubility in polar solvents like methanol or water . Fluorine at C2 exerts strong electron-withdrawing effects, directing electrophilic substitutions to the meta position (C5) and stabilizing the aromatic ring against oxidation .

Steric and Stability Considerations :

- The tert-butyl group in all tert-butyl esters confers resistance to hydrolysis compared to methyl or ethyl esters, making these compounds more stable in acidic or basic conditions .

- Bromine substituents (e.g., in tert-butyl 4-bromo-2-fluorobenzoate) enable Suzuki-Miyaura cross-coupling reactions, whereas hydroxyl groups may limit such reactivity due to competing oxidation or protection requirements .

Fluorine’s electronegativity could further modulate metabolic stability or receptor binding in bioactive contexts.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

tert-Butyl 2-fluoro-4-hydroxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data and diverse sources.

This compound is characterized by the presence of a tert-butyl group, a fluorine atom at the ortho position relative to the hydroxyl group, and a benzoate ester structure. The fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets. The fluorine atom is known to enhance binding affinity to specific enzymes, potentially inhibiting their activity by occupying active sites and preventing substrate binding. This mechanism is similar to other fluorinated compounds that exhibit increased potency due to enhanced interactions with target proteins.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies on related compounds show that combinations of phenolic antioxidants can enhance bioactivity through synergistic effects .

Enzyme Inhibition

Preliminary investigations suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its binding affinity, making it a candidate for further studies aimed at elucidating its enzyme inhibitory properties.

Study on Phenolic Antioxidants

A study published in Food Chemistry examined the antioxidant activities of various phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds could scavenge free radicals effectively and reduce oxidative stress markers in vitro .

Synthesis and Evaluation of Prodrugs

Research involving prodrugs derived from similar benzoic acid derivatives highlighted the importance of structural modifications in enhancing bioavailability and therapeutic effects. These studies underscore the relevance of chemical modifications in optimizing the biological activity of compounds like this compound .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.